Enhanced Lipophilicity Drives Different Pharmacokinetic Behavior Compared to its Free Acid Analog
The methyl ester derivative, 2-methylamino-nicotinic acid methyl ester, exhibits a significantly higher calculated lipophilicity (XLogP3-AA = 1.6) compared to its direct free acid analog, 2-(methylamino)nicotinic acid (XLogP3-AA = 0.6) [1][2]. This >1 log unit difference is crucial for medicinal chemistry campaigns. The higher logP of the ester suggests improved passive membrane permeability and potential for enhanced oral bioavailability, a key differentiator for lead optimization in drug discovery programs targeting intracellular or CNS compartments [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.6 |
| Comparator Or Baseline | 2-(methylamino)nicotinic acid: 0.6 |
| Quantified Difference | 1.0 log unit (a 10-fold difference) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
A 10-fold difference in lipophilicity predicts markedly different tissue distribution, membrane permeation rates, and metabolic clearance profiles, making the ester a superior choice for certain in vivo applications and a distinct chemical entity for lead optimization.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 13952722, Methyl 2-(methylamino)pyridine-3-carboxylate. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-_methylamino_pyridine-3-carboxylate. (Accessed on 2026-04-22). View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 122562, 2-(Methylamino)nicotinic acid. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2-_Methylamino_nicotinic-acid. (Accessed on 2026-04-22). View Source
- [3] Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456. https://doi.org/10.1021/tx200211v View Source
